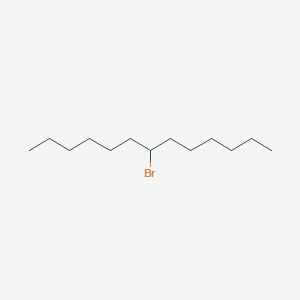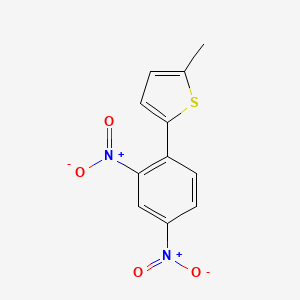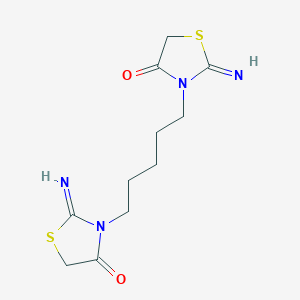
3,3'-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of pentane-1,5-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated
Properties
CAS No. |
61531-79-1 |
|---|---|
Molecular Formula |
C11H16N4O2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-imino-3-[5-(2-imino-4-oxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H16N4O2S2/c12-10-14(8(16)6-18-10)4-2-1-3-5-15-9(17)7-19-11(15)13/h12-13H,1-7H2 |
InChI Key |
XJNNAVGSXFYSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)CCCCCN2C(=O)CSC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


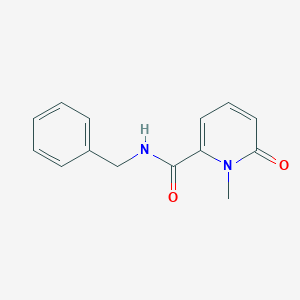
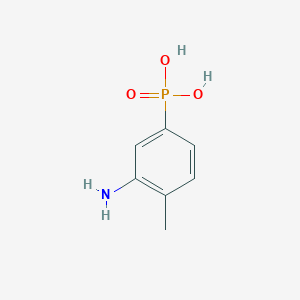
![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-](/img/structure/B14580014.png)
![3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate](/img/structure/B14580017.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14580019.png)
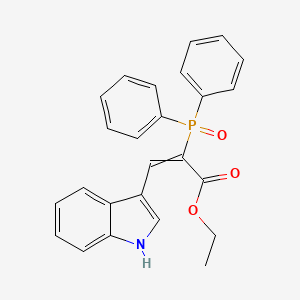
![Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol](/img/structure/B14580025.png)
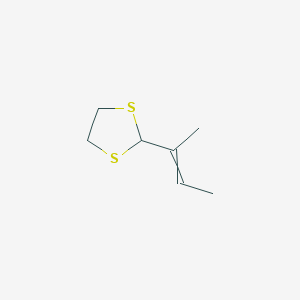
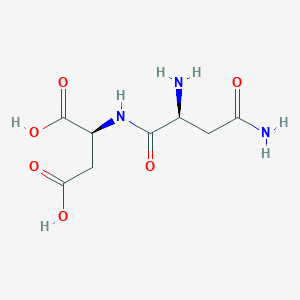
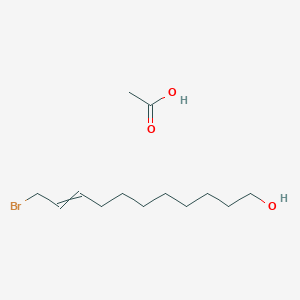
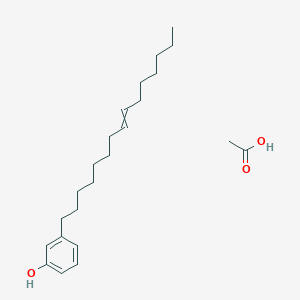
![(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione](/img/structure/B14580057.png)
